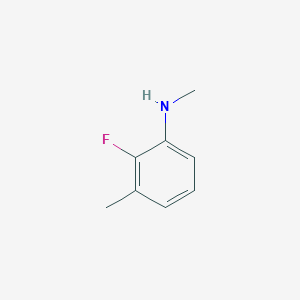

2-Fluoro-N,3-dimethylaniline

Description

Significance of Fluorine Substitution in Aromatic Systems

The substitution of hydrogen with fluorine in aromatic systems imparts a range of unique and powerful effects on the molecule. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence can significantly influence a compound's metabolic stability, lipophilicity, and bioavailability. numberanalytics.com This has made fluorinated aromatic compounds highly sought after in the development of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

The introduction of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and prolonging the active life of a drug. 20.210.105

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes, a crucial factor for drug efficacy. numberanalytics.com

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for receptor binding and other biological interactions. alfa-chemistry.com

Conformational Control: The size and electronegativity of fluorine can influence the preferred three-dimensional shape of a molecule, which can be exploited to optimize its interaction with a biological target.

These properties have led to the incorporation of fluorinated aromatic moieties in a wide array of successful commercial products, from pharmaceuticals like the anticancer agent 5-fluorouracil (B62378) to advanced materials like fluoropolymers. numberanalytics.comresearchgate.net

Overview of Substituted Anilines as Privileged Structures

Substituted anilines are considered "privileged structures" in medicinal chemistry. nih.govwiley.com This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, making them a rich source of inspiration for the design of new drugs. The aniline (B41778) scaffold is a common feature in a vast number of biologically active compounds, and its versatility allows for the introduction of a wide range of substituents to fine-tune its properties for a specific application. wiley.comtandfonline.com

The development of efficient and environmentally friendly methods for the synthesis of substituted anilines is an active area of research. nih.govresearchgate.net Traditional methods can be harsh and produce significant waste, so there is a strong emphasis on developing "green" synthetic routes. nih.govtandfonline.com

Research Landscape of 2-Fluoro-N,3-dimethylaniline and Related Derivatives

The specific compound, 2-Fluoro-N,3-dimethylaniline, and its derivatives are of interest to researchers in various fields. While detailed research findings on this specific compound are not widely available in the public domain, we can infer its potential applications and areas of investigation based on the properties of similar fluorinated anilines.

Research into compounds like 2-Fluoro-N,3-dimethylaniline is likely focused on:

Pharmaceutical Development: Investigating its potential as a building block for new drugs, particularly in areas where the properties of fluorinated anilines are advantageous, such as in the development of kinase inhibitors or other targeted therapies. ontosight.aiontosight.ai

Agrochemical Research: Exploring its potential use in the synthesis of new herbicides, pesticides, or fungicides. ontosight.aialfa-chemistry.com

Materials Science: Examining its utility in the creation of novel polymers and other materials with enhanced thermal stability, chemical resistance, or specific optical properties. numberanalytics.comontosight.ai

The study of related fluorinated N,N-dimethylaniline derivatives, such as 4-Fluoro-N,N-dimethylaniline, has provided valuable insights into the photophysical properties of these molecules. acs.org Such research helps to build a more complete understanding of how the interplay of fluorine substitution and other structural features influences the behavior of these compounds.

Below is a data table summarizing the key properties of 2-Fluoro-N,3-dimethylaniline hydrochloride, a common salt form of the parent compound.

| Property | Value |

| IUPAC Name | 2-fluoro-N,3-dimethylaniline hydrochloride |

| CAS Number | 2680538-79-6 |

| Molecular Weight | 175.63 g/mol |

| Physical Form | Powder |

| Purity | 95% |

Table 1: Properties of 2-Fluoro-N,3-dimethylaniline hydrochloride. sigmaaldrich.com

Further research into 2-Fluoro-N,3-dimethylaniline and its derivatives will undoubtedly continue to expand our understanding of the role of fluorinated anilines in modern chemistry and lead to the development of new and innovative applications.

Structure

3D Structure

Properties

CAS No. |

502435-27-0 |

|---|---|

Molecular Formula |

C8H10FN |

Molecular Weight |

139.17 g/mol |

IUPAC Name |

2-fluoro-N,3-dimethylaniline |

InChI |

InChI=1S/C8H10FN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3 |

InChI Key |

DTUBDDHAZHNABD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro N,3 Dimethylaniline and Its Precursors

Direct Halogenation Strategies for Anilines

Direct halogenation of anilines is a primary route for introducing halogen atoms onto the aromatic ring. However, the high reactivity of the aniline (B41778) substrate necessitates the use of specific reagents and conditions to manage selectivity and prevent side reactions. nih.gov

Electrophilic Fluorination Approaches

Electrophilic fluorination combines a carbon-centered nucleophile with an electrophilic fluorine source to create organofluorine compounds. wikipedia.org This method serves as an alternative to nucleophilic fluorination techniques. wikipedia.org

Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, stable, and safe electrophilic fluorinating agents, largely replacing elemental fluorine and compounds with oxygen-fluorine bonds. wikipedia.org These N-F reagents can be neutral or cationic and are characterized by electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom. wikipedia.org

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor. wikipedia.orgbrynmawr.edu However, the direct fluorination of highly reactive substrates like N,N-dimethylaniline with these reagents can be challenging, often resulting in significant tarring and the formation of complex product mixtures, including biaryls and N-demethylated products. researchgate.net In such reactions, the desired 2-fluoro and 4-fluoro derivatives are often formed in only minor quantities. researchgate.net

To improve the efficiency and selectivity of fluorination reactions, various catalytic systems have been developed. mdpi.com Transition-metal catalysis, for example, can facilitate the selective incorporation of fluorine into complex molecules. mdpi.com Systems using catalysts based on palladium, copper, and iron have been explored for C-H functionalization, including fluorination. rsc.orgrsc.org In photoredox catalysis, reagents like Selectfluor can serve as both the fluorine source and a terminal oxidant, enabling selective fluorination at unactivated C-H sites. mdpi.com Lewis acids have also been shown to accelerate the fluorination of certain substrates by catalyzing the enolization process, which can be crucial for achieving high yields and enantioselectivity in asymmetric fluorination. acs.org

Ortho-Chlorination via N,N-Dialkylaniline N-Oxides

A highly regioselective method for the ortho-chlorination of N,N-dialkylanilines involves a temporary increase in the oxidation level of the aniline nitrogen. nih.govacs.org This strategy utilizes N,N-dialkylaniline N-oxides as key intermediates. nih.gov By treating the N-oxide with thionyl chloride (SOCl₂), a selective chlorination at the ortho position of the aromatic ring can be achieved. nih.govnih.gov

This transformation proceeds by activating the N-oxide, followed by the excision of the weak N-O bond to facilitate the introduction of a chlorine atom. nih.govacs.org The reaction demonstrates high regioselectivity for the ortho position over the para position. nih.gov For example, treatment of various N,N-dimethylaniline N-oxides with thionyl chloride predominantly yields the corresponding 2-chloro-N,N-dimethylanilines. nih.gov

| Substrate (N-Oxide) | Product | Yield (%) | Regioselectivity (ortho:para) |

|---|---|---|---|

| N,N-dimethylaniline N-oxide | 2-Chloro-N,N-dimethylaniline | 63 | 3.6:1 |

| 3-Methoxy-N,N-dimethylaniline N-oxide | 2-Chloro-3-methoxy-N,N-dimethylaniline | 65 | >20:1 |

| 3-Methyl-N,N-dimethylaniline N-oxide | 2-Chloro-3-methyl-N,N-dimethylaniline | 59 | 6.7:1 |

Synthesis of N,N-Dialkylaniline N-Oxides as Synthetic Intermediates

The synthesis of N,N-dialkylaniline N-oxides is a critical precursor step for the ortho-chlorination methodology described above. These intermediates are readily prepared from the corresponding N,N-dialkylanilines through oxidation. nih.govsemanticscholar.org A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

The reaction typically involves treating the N,N-dialkylaniline with m-CPBA in a suitable solvent such as dichloromethane at room temperature. nih.gov The resulting N-oxides are generally stable, isolable compounds that can be purified using standard laboratory techniques like flash chromatography. nih.govsemanticscholar.org This temporary increase in the oxidation state of the nitrogen atom activates the molecule for subsequent functionalization, such as regioselective halogenation. nih.govacs.org

| Starting Aniline | N-Oxide Product | Yield (%) |

|---|---|---|

| 3-Bromo-N,N-dimethylaniline | 3-Bromo-N,N-dimethylaniline N-oxide | 63 |

| 3-Methoxy-N,N-dimethylaniline | 3-Methoxy-N,N-dimethylaniline N-oxide | 80 |

| N,N,3-trimethylaniline | N,N,3-trimethylaniline N-oxide | 75 |

Fluorination Precursors in Multi-Step Synthesis

The incorporation of fluorine atoms or fluorine-containing groups into organic molecules is a widely employed strategy in medicinal chemistry, materials science, and agrochemical development. fluorochem.co.uksigmaaldrich.com Fluorinated building blocks are organic compounds with one or more fluorine atoms integrated into their molecular framework that serve as essential components in synthetic chemistry. youtube.com The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. tcichemicals.com

One of the key advantages of using fluorinated building blocks is the ability to modulate lipophilicity, which can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile. beilstein-journals.org Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, affecting how a molecule interacts with biological targets. fluorochem.co.uk Furthermore, the substitution of hydrogen with fluorine, a bioisostere, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. fluorochem.co.uktcichemicals.com It is estimated that approximately 20-30% of all pharmaceuticals and agrochemicals contain fluorine. sigmaaldrich.comtcichemicals.com

The use of fluorinated aromatic and heterocyclic rings, such as fluorobenzenes and fluoro-pyridines, is common in drug molecules. fluorochem.co.uk Incorporating fluorine atoms can modify dipole moments, hydrogen bonding capabilities, and molecular conformation, which in turn tunes pharmacokinetic and bioactive properties. fluorochem.co.uk This often leads to enhanced membrane permeability and resistance to metabolic degradation in pharmaceuticals. fluorochem.co.uk

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Lipophilicity | Increased | Enhances membrane permeability and absorption. youtube.combeilstein-journals.org |

| Metabolic Stability | Increased | C-F bond is stronger than C-H bond, blocking metabolic attack. fluorochem.co.uktcichemicals.com |

| Binding Affinity | Altered | Modifies electronic interactions and hydrogen bonding with target receptors. fluorochem.co.ukbeilstein-journals.org |

| Bioavailability | Enhanced | Combination of improved metabolic stability and membrane permeability. tcichemicals.combeilstein-journals.org |

| Acidity/Basicity | Modified | The strong electron-withdrawing nature of fluorine affects the pKa of nearby functional groups. fluorochem.co.uk |

Fluorinated amino acids are crucial building blocks in protein engineering and medicinal chemistry. beilstein-journals.org The development of synthetic strategies to produce these compounds with high stereoselectivity is a significant area of research, as the biological activity of amino acid derivatives is often dependent on their specific stereochemistry.

A powerful method for the asymmetric synthesis of fluorinated amino acids involves the use of chiral Ni(II) complexes. beilstein-journals.org This strategy has been successfully applied to produce a range of enantio- and diastereomerically pure γ-branched fluorinated amino acids. beilstein-journals.org For instance, this approach has been used for the gram-scale synthesis of trifluorovaline and trifluoroisoleucine with excellent enantiomeric purities. beilstein-journals.org

Another approach to stereoselective fluorination involves the ring-opening of chiral precursors. O'Hagan and co-workers demonstrated the synthesis of 3-fluoro-N-methyl-d-aspartic acid starting from an epoxy succinic ester. nih.gov The key step involved the treatment of an amino alcohol intermediate with Deoxo-Fluor, which proceeded through a stereoselective fluorination via an aziridinium intermediate to yield the desired product with high stereocontrol. nih.gov Similarly, non-racemic aziridine-2-carboxylates can undergo regio- and stereoselective ring opening by a nucleophilic fluoride source to produce fluorinated amino acids. mdpi.com

Table 2: Examples of Stereoselective Synthesis of Fluorinated Amino Acids

| Starting Material | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Chiral Schiff base | Ni(II) complex | γ-branched fluorinated amino acids | beilstein-journals.org |

| Epoxy succinic ester | Deoxo-Fluor | 3-fluoro-N-methyl-d-aspartic acid | nih.gov |

| Aziridine-2-carboxylate | Nucleophilic fluoride | 2-amino-3-fluoroadipic acid | mdpi.com |

Visible Light Photocatalyzed Transformations for Aniline Derivatives

Visible light photocatalysis has emerged as a powerful and versatile tool for the synthesis of complex organic molecules under mild conditions. conicet.gov.arnih.gov This methodology is particularly effective for fluoroalkylation reactions of electron-rich substrates like aniline derivatives. conicet.gov.arconicet.gov.ar The reaction leverages the special match between the electron-rich nature of the aminoaromatic compounds and the electrophilic character of fluoroalkyl radicals. conicet.gov.arnih.gov

These transformations can be carried out using a variety of photocatalysts, including transition metal complexes like iridium (Ir) and ruthenium (Ru) polypyridyls, as well as organic dyes such as Rose Bengal. conicet.gov.arnih.govmdpi.com The process involves the excitation of the photocatalyst by visible light (e.g., blue or red LEDs), which then initiates the generation of fluoroalkyl radicals from various precursor sources. conicet.gov.arresearchgate.net Common sources for these radicals include fluoroalkyl halides (e.g., perfluoroalkyl iodides), Togni's reagents, and Umemoto's reagent. conicet.gov.arnih.gov This method allows for the late-stage introduction of perfluoroalkyl groups into organic substrates, which is of significant interest for modifying compounds with biological relevance. conicet.gov.ar

The mechanism of visible light-photocatalyzed fluoroalkylation of anilines generally proceeds through a radical-mediated pathway. A common mechanistic feature is the formation of an Electron Donor-Acceptor (EDA) complex in the ground state between the electron-rich aniline and the fluoroalkyl source. acs.org

Upon irradiation with visible light, a single electron transfer (SET) occurs within the EDA complex. acs.orgacs.org This process can be illustrated by the following general steps:

Photoexcitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Radical Generation: The excited photocatalyst interacts with the fluoroalkyl source (e.g., RF-I or Togni's reagent). For instance, the excited photocatalyst can transfer an electron to the Togni reagent, leading to its fragmentation and the generation of a trifluoromethyl radical (•CF3). mdpi.com Alternatively, in a reductive quenching cycle, the excited photocatalyst may be reduced by the aniline, and the resulting reduced photocatalyst then reduces the fluoroalkyl source to generate the RF• radical.

Aromatic Substitution: The electrophilic fluoroalkyl radical (RF•) adds to the electron-rich aniline ring, forming a cyclohexadienyl radical intermediate. conicet.gov.arresearchgate.net

Re-aromatization: The radical intermediate is then oxidized to a Wheland intermediate (a carbocation). researchgate.net This oxidation can be effected by the oxidized photocatalyst or another molecule of the fluoroalkyl source, which in turn generates another RF• radical, propagating a radical chain reaction. researchgate.netacs.org

Deprotonation: Finally, a base present in the reaction mixture removes a proton from the Wheland intermediate to restore aromaticity and yield the final perfluoroalkylated aniline product, regenerating the photocatalyst for the next cycle. mdpi.com

Table 3: Key Components in Photocatalytic Fluoroalkylation Cycles

| Component | Role in Catalytic Cycle | Examples |

|---|---|---|

| Photocatalyst | Absorbs visible light and initiates electron transfer. | Ir(ppy)3, [Ru(bpy)3]Cl2, Rose Bengal, Eosin Y. conicet.gov.armdpi.com |

| Fluoroalkyl Source | Precursor that generates the fluoroalkyl radical. | Perfluoroalkyl iodides (RF-I), Togni's reagents, CF3SO2Cl. conicet.gov.arnih.govmdpi.com |

| Aniline Derivative | Electron-rich substrate that undergoes substitution. | N,N-dimethylaniline, 4-iodoaniline, etc. conicet.gov.aracs.org |

| Radical Intermediate | Highly reactive species that adds to the aromatic ring. | •CF3, •CnF2n+1. mdpi.comresearchgate.net |

| Light Source | Provides the energy for photocatalyst excitation. | Blue LEDs, 525 nm Kessil lamp. mdpi.comacs.org |

The visible light-photocatalyzed perfluoroalkylation of anilines has been shown to be applicable to a wide range of substrates. The reaction generally demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aniline ring, which makes the method suitable for late-stage functionalization. conicet.gov.armdpi.com

The regioselectivity of the fluoroalkylation—the position on the aniline ring where the RF group is introduced—is a critical aspect. For N,N-disubstituted anilines, the substitution typically occurs at the para position relative to the amino group. If the para position is blocked, substitution may occur at the ortho position. conicet.gov.ar However, for unsubstituted aniline, a mixture of para- and ortho-substituted isomers is often observed, particularly when using organic dyes like Rose Bengal as the photocatalyst. mdpi.com The choice of photocatalyst, solvent, and fluoroalkyl source can influence the regiochemical outcome. Some methods have been developed that achieve high regioselectivity for the ortho-perfluoroalkylation of anilines. researchgate.net

Table 4: Substrate Scope and Regioselectivity in Aniline Perfluoroalkylation

| Aniline Substrate | Substituent Type | Typical Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| N,N-Dimethylaniline | Electron-donating | para | Good | acs.org |

| 4-Iodo-N,N-dimethylaniline | Halogen (blocking para) | ortho | Good | conicet.gov.ar |

| 4-Methoxy-N,N-dimethylaniline | Strong electron-donating | para | Good | acs.org |

| 4-Cyano-N,N-dimethylaniline | Moderate electron-withdrawing | para | Good | acs.org |

| Aniline (unsubstituted) | - | Mixture of ortho and para | Moderate | mdpi.com |

Oxidative C(sp3)-H/N-H Cross-Dehydrogenative Coupling

Oxidative C(sp3)-H/N-H cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for constructing C-N bonds. This method avoids the need for pre-functionalized starting materials by directly coupling C-H and N-H bonds. The synthesis of N-Mannich bases, for example, can be achieved through the C(sp3)–H/N–H cross-dehydrogenative coupling of N,N-dimethylanilines with various amides or imides. acs.org Such reactions can be promoted by photocatalysts under aerobic conditions. acs.org The CDC reaction is considered one of the most efficient methods for creating α-tertiary amino acids. springernature.com

Challenges in these reactions include achieving high reactivity, site-selectivity, and cross-selectivity, especially when the C-H bonds on two different substrates have similar reactivity. nih.govresearchgate.net Despite these challenges, various catalytic systems, including those based on non-noble metals like copper and iron, have been developed to facilitate these transformations. beilstein-journals.org For instance, copper-catalyzed CDC of unactivated C(sp3)–H ethers with simple ketones has been reported. beilstein-journals.org

A notable approach involves the use of an unconventional reaction medium that employs both an oxidant (di-tert-butyl peroxide) and a reductant (zinc metal) simultaneously to achieve the oxidative cross-dehydrogenative coupling of α-amino C(sp3)–H bonds with aldehydes. nih.govresearchgate.net

A key mechanistic feature of many oxidative C(sp3)-H/N-H coupling reactions is the formation of α-aminoalkyl radical intermediates. These high-energy species are generated by the abstraction of a hydrogen atom from the C(sp3)-H bond alpha to the nitrogen atom in an amine. For instance, in the functionalization of N-aryl amines, metallaphotoredox catalysis can convert the C(sp3)–H bonds in dimethylaniline into organic radicals that subsequently participate in cross-coupling reactions. researchgate.net

The generation of these radicals can be initiated by various means, including photoredox catalysis where a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) process. researchgate.netacs.org For example, bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) (FIrpic) has been shown to be an effective catalyst for generating α-aminoalkyl radicals from tertiary amines. acs.org These radicals can then add to electron-deficient species like isocyanates. acs.org The formation of α-aminoalkyl radicals can also be achieved through the photolysis of Barton esters derived from α-amino acids. unipv.it

The resulting α-aminoalkyl radicals are nucleophilic and can couple with a variety of partners, including other radicals or electrophiles, to form the desired C-N or C-C bonds. acs.orgnih.gov Mechanistic studies support the formation of radicals from both substrates, generated by a hydrogen atom transfer (HAT) agent like the t-butoxy radical, followed by a cross-selective coupling. nih.gov

While transition metals are often employed, there is a growing interest in developing transition metal-free cross-dehydrogenative coupling reactions to enhance the sustainability and cost-effectiveness of these methods. nih.govresearchgate.net These approaches often rely on the use of alternative radical initiators or photocatalysts.

One strategy employs super electron donor (SED) 2-azaallyl anions in combination with aryl iodides as electron acceptors. nih.gov This system facilitates a single-electron-transfer (SET) to generate an aryl radical, which then acts as a hydrogen atom transfer agent to create the desired alkyl radical for coupling. nih.gov This method avoids the use of traditional strong oxidants and transition metals. nih.gov

Another metal-free approach utilizes a TBAI/TBHP (tetrabutylammonium iodide/tert-butyl hydroperoxide) system to catalyze the coupling of azoles with ethers and thioethers via α-C(sp3)–H activation. acs.org Similarly, unprotected α-amino acids can serve as precursors for alkyl or acyl radicals under metal-free conditions, using potassium persulfate as an oxidant, for the synthesis of substituted phenanthridines. researchgate.net Furthermore, photocatalytic methods using organic dyes like 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) under aerobic conditions have been successfully used for the synthesis of N-Mannich bases from N-methylanilines and amides. acs.org

The following table summarizes selected examples of transition metal-free CDC reactions.

| Amine Substrate | Coupling Partner | Catalyst/Reagent | Product Type | Ref |

| N-Benzylimines | Saturated Heterocycles | 2-Azaallyl anions / Aryl iodides | C(sp3)–C(sp3) coupled amines | nih.gov |

| 1H-Benzimidazole | Tetrahydrofuran | TBAI / TBHP | N-substituted azole | acs.org |

| N,N-Dimethylaniline | Amides/Imides | TPT (photocatalyst) | N-Mannich base | acs.org |

| Glycine | 2-Isocyanobiphenyl | K2S2O8 / K2CO3 | Acyl phenanthridine | researchgate.net |

Reductive Amination Pathways for Aryl Fluorides

Reductive amination is a cornerstone method for synthesizing amines, including N-alkylanilines. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of a secondary aniline like 2-Fluoro-N,3-dimethylaniline, this could involve the reaction of 2-fluoro-3-methylaniline with a methylating agent or a carbonyl equivalent.

Modern variations of this reaction aim for greater efficiency and substrate scope. For instance, nickel-catalyzed cross-coupling reactions between aryl fluorides and primary amines have been developed, enabled by specific phosphine (B1218219) ligands like 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz) or 1,2-bis(dicyclohexylphosphino)ethane (DCYPE). rsc.org This method is particularly relevant as it directly utilizes the C-F bond, which is typically robust, to form the C-N bond, providing a potential route for the late-stage functionalization of fluorinated compounds. rsc.org

Iron-promoted C-H amination of arenes offers another pathway. A highly electrophilic aminating reagent can enable the direct synthesis of unprotected N-methylanilines from simple arenes under mild conditions using a catalytic amount of a benign iron salt like FeSO₄·7H₂O. organic-chemistry.orgresearchgate.net While this method focuses on C-H amination of the arene, related reductive amination protocols often use a stoichiometric reductant like phenylsilane, catalyzed by species such as dibutyltin dichloride. organic-chemistry.org

The table below provides examples of conditions used for the N-alkylation of anilines.

| Amine Substrate | Alkylating/Coupling Partner | Catalyst/Reagent | Product Type | Ref |

| Aniline | Alkyl Boronic Acid | Copper catalyst | N-monoalkylaniline | organic-chemistry.org |

| Arylamine | Aldehyde/Ketone | Dibutyltin dichloride / Phenylsilane | N-alkylaniline | organic-chemistry.org |

| Aryl Fluoride | Primary Amine | Nickel / DCYPBz or DCYPE ligand | Secondary Arylamine | rsc.org |

| Arene | Electrophilic Aminating Reagent | FeSO₄·7H₂O | N-methylaniline | organic-chemistry.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 2 Fluoro N,3 Dimethylaniline and Its Analogs

Amination Reactions of Aromatic Halides

The Buchwald-Hartwig amination stands as a pivotal method for forging carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other fine chemicals. libretexts.orgresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amine. libretexts.orgorganic-chemistry.org The versatility of this reaction allows for the coupling of a wide array of amines with various aryl halides. libretexts.org For instance, the amination of 4-bromotoluene (B49008) with morpholine (B109124) can be optimized by screening different palladium(I) dimer precatalysts, bases, and reaction conditions to achieve high conversion rates. rsc.org

While the direct amination of 2-Fluoro-N,3-dimethylaniline with aryl halides is not extensively detailed in the provided context, the principles of the Buchwald-Hartwig reaction are broadly applicable. The reaction's success is highly dependent on the choice of ligands, with bulky, electron-rich phosphine (B1218219) ligands like XPhos often being effective. organic-chemistry.org The reaction mechanism generally proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

Studies on related systems, such as the amination of 2-fluoropyridine (B1216828) with adamantane (B196018) amines, have shown that such reactions can proceed even without a catalyst, indicating the inherent reactivity of the C-F bond in certain activated systems. researchgate.net However, for less reactive aryl halides, a palladium catalyst is generally indispensable. The electronic and steric properties of both the aniline (B41778) and the aryl halide play a crucial role in the reaction's efficiency. For example, electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially requiring more forceful reaction conditions or more active catalysts. acs.org

C-H Functionalization of Anilines

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. u-tokyo.ac.jpmagtech.com.cn

Directed C-H Activation Strategies

A significant approach within C-H functionalization involves the use of directing groups, which are moieties within the substrate that coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. magtech.com.cnacs.org For aniline derivatives, the amino group itself or a modified version can act as a directing group. These directing groups facilitate the formation of a metallacyclic intermediate, which is a key step in the catalytic cycle. u-tokyo.ac.jp

Palladium-Catalyzed C-H Fluorination

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. springernature.com Palladium-catalyzed C-H fluorination has become an increasingly important method for the synthesis of organofluorine compounds. springernature.comnih.gov These reactions often employ a directing group to achieve site-selective fluorination. nih.gov

One approach involves the use of a palladium catalyst in conjunction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govrsc.org The reaction mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. u-tokyo.ac.jp In this cycle, the palladium catalyst first coordinates to the directing group and activates a C-H bond to form a palladacycle. This intermediate is then oxidized by the fluorinating agent to a high-valent Pd(IV)-F species, which subsequently undergoes reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst. u-tokyo.ac.jprsc.org

The development of new catalysts and reaction conditions continues to expand the scope and applicability of palladium-catalyzed C-H fluorination. For example, the discovery of a doubly cationic palladium(II) catalyst has enabled the fluorination of a broad range of arenes, including those with drug-like complexity. springernature.com

Reaction Mechanisms Involving N-Oxides

Aniline N-oxides are versatile intermediates in organic synthesis and can serve as oxygen surrogates in various oxidation reactions. The study of their reactivity provides valuable insights into the mechanisms of important biological and chemical transformations.

Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET) Pathways

The mechanism of N-dealkylation, a common metabolic process catalyzed by cytochrome P450 enzymes, has been a subject of extensive investigation, with two primary pathways being proposed: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

In the HAT pathway, the oxidizing species directly abstracts a hydrogen atom from the carbon atom alpha to the nitrogen, leading to the formation of a carbon-centered radical. nih.gov Conversely, the SET pathway involves the transfer of an electron from the nitrogen atom to the oxidant, forming an aminium radical cation. springernature.comnih.gov This radical cation then undergoes deprotonation at the alpha-carbon to give the same carbon-centered radical intermediate. nih.gov

Studies using aniline N-oxides as oxygen surrogates in cytochrome P450-mediated reactions have provided evidence in favor of the HAT mechanism. For example, the N-dealkylation of N-cyclopropyl-N-methylaniline (CPMA) supported by 2,3,4,5,6-pentafluoro-N,N-dimethylaniline N-oxide (PFDMAO) yielded the ring-intact product, which is consistent with a HAT pathway. nih.govnih.gov An SET mechanism would be expected to lead to ring-opening of the cyclopropyl (B3062369) group. Furthermore, kinetic isotope effect (KIE) studies have shown similarities between the N-oxide-supported systems and the native enzyme systems, further supporting a common HAT mechanism. nih.govnih.gov

Oxygen Surrogates in Dealkylation

Tertiary aniline N-oxides can act as oxygen surrogates, transferring an oxygen atom to a metal center to generate a high-valent oxidant capable of performing N-dealkylation. nih.govnih.gov For instance, in cytochrome P450 systems, it is proposed that the aniline N-oxide donates an oxygen atom to the heme iron, forming a reactive iron(IV)-oxo species (Compound I) that then carries out the N-dealkylation of the resulting aniline. nih.gov

The efficiency of this oxygen transfer and the subsequent dealkylation can be influenced by the electronic properties of the aniline N-oxide. Electron-withdrawing groups on the aromatic ring of the N-oxide can increase the rate of oxygen donation. nih.gov For example, PFDMAO was found to be a more efficient oxygen surrogate than N,N-dimethylaniline N-oxide (DMAO), leading to a significantly faster rate of N-demethylation of N,N-dimethylaniline (DMA). nih.govnih.gov

The use of aniline N-oxides as oxygen surrogates has also been explored in model systems with other metal complexes. For example, the reaction of p-cyano-N,N-dimethylaniline N-oxide with a copper(I) complex was shown to generate a putative high-valent copper-oxyl species capable of hydroxylating C-H bonds. nih.gov

Data Tables

Table 1: Buchwald-Hartwig Amination Optimization

| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Pd(I) Dimer 1 (0.5) | KOtBu | 80 | 1 | 85 |

| 2 | Pd(I) Dimer 2 (0.5) | KOtBu | 80 | 1 | 92 |

| 3 | Pd(I) Dimer 1 (1.0) | NaOtBu | 100 | 0.5 | 98 |

| 4 | Pd(I) Dimer 2 (1.0) | NaOtBu | 100 | 0.5 | >99 |

Data is illustrative and based on general optimization trends for Buchwald-Hartwig amination reactions. rsc.org

Table 2: Kinetic Isotope Effects in N-Demethylation

| System | Substrate | kH/kD |

| PFDMAO-supported | PFDMA | 2.33 |

| PFDMAO-supported | DMA | 2.8 |

Data from studies on cytochrome P450-mediated N-dealkylation using N-oxide surrogates. nih.gov

Acid-Base Reactivity and Protonation States

The basicity of aniline and its derivatives is a critical factor influencing their reactivity. The lone pair of electrons on the nitrogen atom is responsible for the basic character of these compounds. The availability of this lone pair for protonation is significantly affected by the nature and position of substituents on the aromatic ring. quora.com

Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the nitrogen atom, thereby enhancing its basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to a reduction in basicity. researchgate.net The fluorine atom, being highly electronegative, generally acts as an EWG through the inductive effect (-I effect), which decreases the basicity of the aniline. quora.comcore.ac.uk For instance, aniline is a better base than para-fluoroaniline due to the -I effect of the fluorine atom. quora.com This effect reduces the electron density on the nitrogen atom, making the lone pair less available for donation. quora.com

The site of protonation in anilines has been a subject of extensive study. Protonation can occur either on the amine nitrogen or on the aromatic ring, particularly at the para-position. tandfonline.comresearchgate.net While computational studies have shown that the N-protonated (anilinium) and C-protonated (phenylium) isomers can be close in energy, experimental evidence often points to the ammonium (B1175870) ion as the dominant species, which can be influenced by kinetic factors. tandfonline.com For substituted anilines, the protonation site and the resulting pKa values are influenced by the electronic properties of the substituents. researchgate.netmdpi.com In trifluoroacetic acid, a strong acid, anilines are protonated to form anilinium ions. cdnsciencepub.com

The pKa values of the ammonium forms of fluorinated anilines are generally lower than their non-fluorinated counterparts, reflecting the decreased basicity of the amine. core.ac.uk The introduction of fluorine can significantly reduce the pKa of a basic amine, an effect that can be transmitted through several bonds. cambridgemedchemconsulting.com

| Substituent | Calculated pKa |

| -H | 5.15 |

| -F | 4.65 |

| -Cl | 4.15 |

| -Br | 4.05 |

| -I | 4.00 |

| -CH3 | 5.30 |

| -OCH3 | 5.45 |

| -NO2 | 1.05 |

| Note: This table presents illustrative calculated pKa values to demonstrate substituent effects. Actual experimental values may vary. |

Radical Reactions and Intermediates

α-Aminoalkyl Radical Generation

The generation of α-aminoalkyl radicals from tertiary anilines, such as N,N-dimethylaniline and its analogs, is a key step in many modern synthetic transformations. nih.gov This process is commonly initiated by single-electron transfer (SET) from the amine to a suitable oxidant, often a photoexcited catalyst, to form an amine radical cation. nih.gov Subsequent deprotonation at the α-carbon (a C-H bond adjacent to the nitrogen) yields the desired α-aminoalkyl radical. nih.govrsc.org

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating these radical intermediates. nih.govacs.org The process typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can oxidize the aniline derivative. sioc-journal.cnnih.gov The versatility of this approach has been demonstrated in numerous reactions, including additions to electron-deficient alkenes and other radical acceptors. rsc.orgacs.org

The generation of α-aminoalkyl radicals can also be achieved from other precursors like α-silylamines and α-amino acids through desilylation or decarboxylation following single-electron oxidation. nih.gov For secondary anilines, the generation of α-aminoalkyl radicals is more challenging due to rapid back-electron transfer (BET) from the amine radical cation to the oxidant. nih.govacs.org However, strategies have been developed to overcome this, such as using an exogenous alkylamine to facilitate both the SET oxidation and the subsequent deprotonation. nih.gov Another approach involves the formation of an electron donor-acceptor (EDA) complex between the aniline and an electron acceptor, which upon photoactivation, can lead to the formation of the radical intermediate. nih.govacs.org

Role in Cross-Coupling and Functionalization

Once generated, α-aminoalkyl radicals are highly valuable intermediates for a variety of cross-coupling and functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn These nucleophilic radicals readily participate in Giese-type reactions, adding to electron-deficient alkenes to form new C-C bonds. chemrxiv.org This reactivity has been exploited in photocatalytic hydroaminoalkylation reactions. chemrxiv.org

The α-aminoalkyl radicals can also be intercepted in dual catalytic systems, for example, with nickel catalysts, to achieve cross-coupling with aryl halides. acs.orgnih.gov In such systems, the photoredox cycle generates the α-aminoalkyl radical, which then enters the nickel catalytic cycle to form the cross-coupled product. acs.org This strategy allows for the direct C(sp³)–H functionalization of anilines. acs.org

Furthermore, α-aminoalkyl radicals can act as initiators and chain-carriers in radical chain reactions. rsc.orgrsc.org They can activate aryl halides through halogen-atom transfer (XAT), generating aryl radicals that can then participate in further coupling reactions. rsc.orgrsc.org This mode of reactivity avoids the need for highly reducing photocatalysts. rsc.orgrsc.org

These radicals have also been used in additions to other radical acceptors like isocyanates and isothiocyanates to synthesize α-amino amides and thioamides. nih.govorganic-chemistry.org The versatility of α-aminoalkyl radicals makes them key intermediates in the development of novel synthetic methodologies for the construction of complex nitrogen-containing molecules. chinesechemsoc.org

| Reaction Type | Radical Precursor | Radical Acceptor | Product Type |

| Hydroaminoalkylation | N,N-dimethylaniline | Electron-deficient alkene | β-Amino ester |

| Cross-Coupling | N,N-dimethylaniline | Aryl halide | Aryl-substituted amine |

| Addition | N,N-dimethylaniline | Isocyanate | α-Amino amide |

| Cyclization | N-Arylacrylamide | N,N-dimethylaniline | Tetrahydroquinoline |

Metal-Mediated and Catalyzed Transformations

Photoredox Catalysis in Aniline Derivatives

Photoredox catalysis has become an indispensable tool for the functionalization of aniline derivatives under mild conditions. nih.gov This strategy relies on the ability of a photocatalyst, upon visible light irradiation, to engage in single-electron transfer processes, thereby generating reactive radical intermediates from anilines. nih.govd-nb.info

A primary application of photoredox catalysis with aniline derivatives is the generation of α-aminoalkyl radicals for subsequent C-C bond formation. d-nb.infobeilstein-journals.org For instance, the photocatalytic oxidation of N,N-dimethylaniline derivatives leads to the formation of an α-aminoalkyl radical that can add to various Michael acceptors. scispace.com This method has been successfully applied to the synthesis of a variety of functionalized amine products. d-nb.info Heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4), have also been employed, offering advantages in catalyst separation and recyclability. d-nb.info

Photoredox catalysis also enables the direct C-H functionalization of the aromatic ring of aniline derivatives. nih.govacs.org For example, intermolecular C-H alkylation of anilines with α-bromo ketones has been achieved, favoring ortho-functionalization. acs.org This approach allows for the construction of quaternary carbon centers. acs.org Furthermore, photoredox catalysis has been utilized for the trifluoromethylation of free aniline derivatives using reagents like Togni's reagent. conicet.gov.ar

Dual catalytic systems that combine photoredox catalysis with another catalytic cycle, often involving a transition metal like nickel or copper, have significantly expanded the scope of aniline functionalization. acs.org These systems enable challenging cross-coupling reactions, such as the C(sp³)–H arylation of N,N-dialkylanilines with aryl halides. acs.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental methods for the synthesis of substituted anilines. Palladium-catalyzed reactions, in particular, have been extensively developed for C-N and C-C bond formation. eie.gr

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the coupling of aryl halides or triflates with amines, including fluoroanilines, to form N-aryl amines. chemrxiv.orgresearchgate.net The choice of ligand and base is crucial for the success of these reactions. For instance, the use of a weaker base like KOPh has been shown to be effective for the coupling of fluoroalkylamines, which can be unstable under harsher conditions. nih.gov

Palladium catalysts also enable the direct C-H functionalization of the aniline ring. For example, the ortho-arylation of unprotected anilines can be achieved with high chemo- and regioselectivity using a cooperating ligand that facilitates the C-H cleavage step. uva.es Palladium has also been used to catalyze the annulation of o-iodo-anilines with propargyl alcohols to synthesize substituted quinolines. acs.org

Besides palladium, other transition metals like copper are also used in C-N coupling reactions. acs.org Copper-catalyzed Ullmann-type reactions provide an alternative to palladium-based methods. acs.org Furthermore, palladium catalysis has been employed for the synthesis of N-arylated carbazoles from anilines and cyclic diaryliodonium salts. beilstein-journals.org The reaction of 2-Fluoro-N,3-dimethylaniline in such transition metal-catalyzed couplings would be influenced by the electronic and steric effects of its substituents. The fluorine atom, being electron-withdrawing, can affect the nucleophilicity of the amine and the reactivity of the aryl ring.

Organometallic Chemistry in Aniline Functionalization

The functionalization of anilines, including halogenated derivatives like 2-fluoro-N,3-dimethylaniline, is a cornerstone of modern synthetic chemistry, providing access to a vast array of molecules with applications in pharmaceuticals, materials science, and agrochemicals. researchgate.netresearchgate.netresearchgate.net Organometallic chemistry offers a powerful toolkit for these transformations, with transition metal catalysts, particularly those based on palladium and rhodium, playing a pivotal role in the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.govnih.gov

The strategic introduction of functional groups to the aniline scaffold can be achieved with high levels of control and efficiency using organometallic methodologies. These reactions often proceed under milder conditions and with greater functional group tolerance than classical methods. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most widely used methods for the synthesis of N-arylated anilines and their derivatives. researchgate.netresearchgate.netacs.org These reactions involve the coupling of an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst and a base. researchgate.net The development of sophisticated phosphine ligands has been crucial to the success and broad applicability of these methods. researchgate.netacs.org

For instance, the coupling of fluoroalkylamines with aryl bromides and chlorides can be achieved using a palladium catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]2 with the weak base potassium phenoxide (KOPh). nih.gov This system is notable for its low catalyst loadings and tolerance of various functional groups that are often incompatible with the strong bases typically used in C-N cross-coupling reactions. nih.gov The resting state of the catalyst in this system is the phenoxide complex, and due to the electron-withdrawing nature of the fluoroalkyl group, the rate-limiting step is the reductive elimination to form the C-N bond. nih.gov

Table 1: Palladium-Catalyzed Amination of Aryl Halides with Fluoroalkylamines

| Entry | Aryl Halide | Fluoroalkylamine | Catalyst System | Base | Yield (%) |

| 1 | 4-Bromotoluene | 2,2,2-Trifluoroethylamine | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh | 92 |

| 2 | 4-Chlorobenzonitrile | 2,2,2-Trifluoroethylamine | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh | 85 |

| 3 | 1-Bromo-4-methoxybenzene | 2,2-Difluoroethylamine | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh | 88 |

| 4 | 3-Bromopyridine | 2,2,2-Trifluoroethylamine | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh | 78 |

Data sourced from studies on palladium-catalyzed C-N coupling reactions. nih.gov

The synthesis of substituted anilines can also be achieved from cyclohexanones using a Pd/C-ethylene system. This method allows for the formation of ortho-, meta-, and para-substituted anilines, as well as disubstituted anilines, with high yields for compounds bearing both electron-donating and electron-withdrawing groups. acs.org

Rhodium-Catalyzed Reactions

Rhodium catalysts have also emerged as powerful tools for the functionalization of anilines. nih.gov For example, rhodium(I) complexes have been shown to be efficient catalysts for the synthesis of propargylamines through a one-pot, three-component reaction between primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene. csic.es These reactions generally proceed in good to excellent yields with a variety of substituted anilines. csic.es Research has shown that the presence of a fluorine substituent at the ortho position of the aniline can have a moderate deactivating effect on the reaction. csic.es

In the context of hydrogenation reactions, supported rhodium catalysts have been utilized for the selective hydrogenation of halonitrobenzenes to the corresponding haloanilines. nih.gov For instance, the hydrogenation of p-chloronitrobenzene to p-chloroaniline can be achieved with high selectivity using a rhodium catalyst supported on a polymer resin. nih.gov

Table 2: Rhodium-Catalyzed Three-Component Synthesis of Propargylamines

| Entry | Aniline Derivative | Aldehyde | Alkyne | Catalyst | Yield (%) |

| 1 | Aniline | Isovaleraldehyde | Triisopropylsilylacetylene | [Rh(μ-Cl)(H)2(IPr)]2 | 95 |

| 2 | o-Anisidine | Isovaleraldehyde | Triisopropylsilylacetylene | [Rh(μ-Cl)(H)2(IPr)]2 | 91 |

| 3 | 2-Fluoroaniline (B146934) | Isovaleraldehyde | Triisopropylsilylacetylene | [Rh(μ-Cl)(H)2(IPr)]2 | 74 |

| 4 | 4-Bromoaniline | Cyclohexylaldehyde | Triisopropylsilylacetylene | [Rh(μ-Cl)(H)2(IPr)]2 | 94 |

Data represents findings from studies on rhodium-catalyzed multicomponent reactions. csic.es

Other Organometallic Approaches

Beyond palladium and rhodium, other metals have been employed in the functionalization of anilines. Copper-catalyzed amination of aryl halides using aqueous ammonia (B1221849) provides a simple and inexpensive route to primary anilines. researchgate.net Molybdenum catalysts have been used for the synthesis of 2,4-di- and 2,4,6-trisubstituted anilines from ynones and allylic amines. nih.gov Furthermore, gold-catalyzed three-component reactions have been developed for the synthesis of substituted anilines. rsc.org

The direct C-H ortho-arylation of anilines can also be achieved without transition-metal catalysis using organometallic reactants like triphenylbismuth(V) salts in the presence of a strong organic base. thieme-connect.com

The choice of organometallic catalyst and reaction conditions allows for a high degree of control over the regioselectivity and functional group compatibility of aniline functionalization reactions, making it an indispensable tool in modern organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of atoms within the molecule. For 2-Fluoro-N,3-dimethylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous structural assignment.

The chemical shift (δ) in NMR indicates the electronic environment of a nucleus. The analysis of these shifts for hydrogen, carbon, and fluorine nuclei provides a complete picture of the molecule's electronic structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the two methyl groups (N-methyl and the aryl-methyl at position 3). The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and between the protons and the fluorine atom. The N-methyl group would likely appear as a singlet, while the aryl-methyl group would also be a singlet, with their exact chemical shifts influenced by the electronic effects of the fluorine and amino groups.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms; for example, the carbon atom bonded to the fluorine (C2) would show a large coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. The carbons of the methyl groups would appear in the upfield region of the spectrum.

¹⁹F NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. The spectrum for 2-Fluoro-N,3-dimethylaniline would be expected to show a single resonance. The chemical shift of this fluorine atom is highly sensitive to its electronic environment and would be influenced by the presence of the ortho-amino group and the meta-methyl group.

To illustrate the expected chemical shifts, the following table presents data for related N,N-dimethylaniline compounds. Note that this data is for analogue compounds and not 2-Fluoro-N,3-dimethylaniline itself.

| Compound Name | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| N,N-dimethylaniline | ¹³C | C1: 145.2, C2/C6: 110.5, C3/C5: 128.0, C4: 115.7, N(CH₃)₂: 40.2 | - |

| 4-Fluoro-N,N-dimethylaniline | ¹³C | C1: 147.5 (d), C2/C6: 113.8 (d), C3/C5: 115.5 (d), C4: 156.0 (d), N(CH₃)₂: 40.9 | CDCl₃ |

| 4-Fluoro-N,N-dimethylaniline | ¹H | 6.93 (m, 2H), 6.67 (m, 2H), 2.88 (s, 6H) | CDCl₃ |

This table is generated based on typical values for analogue compounds for illustrative purposes, as specific data for 2-Fluoro-N,3-dimethylaniline is not publicly available.

Substituted anilines can exhibit interesting conformational dynamics, particularly concerning the rotation around the C-N bond and the orientation of the dimethylamino group relative to the aromatic ring. These dynamic processes can be studied using variable-temperature (VT) NMR experiments.

By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, the rotation around the C-N bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two N-methyl groups, which would otherwise be equivalent and appear as a single peak at room temperature. The temperature at which these peaks coalesce can be used to calculate the energy barrier to rotation. Such studies provide insight into the steric and electronic factors governing the molecule's flexibility in solution. For fluorine-substituted anilines, the pH of the solution can also significantly influence the ¹⁹F chemical shift, which can be used to study proton exchange dynamics.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides an exact and unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise positions of atoms in the crystal lattice. Although a specific crystal structure for 2-Fluoro-N,3-dimethylaniline has not been reported in publicly accessible databases, this section describes the type of information that would be obtained from such an analysis.

A crystallographic study would confirm the connectivity of 2-Fluoro-N,3-dimethylaniline and provide precise measurements of bond lengths and angles. Of particular interest are the torsion angles, which define the three-dimensional shape of the molecule. Key torsion angles include:

C3-C2-N-C(methyl): This angle would describe the orientation of the N-methyl groups relative to the plane of the aromatic ring.

F-C2-C3-C(methyl): This angle would describe the relative positions of the fluorine and the aryl-methyl group.

The planarity of the aniline (B41778) nitrogen atom can also be assessed. In many anilines, the nitrogen atom is slightly pyramidalized, and the degree of this pyramidalization can be quantified. These structural parameters are crucial for understanding steric hindrance and electronic interactions within the molecule.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For 2-Fluoro-N,3-dimethylaniline, potential interactions could include:

C-H···F Hydrogen Bonds: Weak hydrogen bonds may form between the hydrogen atoms of the methyl groups or the aromatic ring and the electronegative fluorine atom of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, an interaction driven by favorable orbital overlap.

Understanding these interactions is critical for predicting the material's physical properties, such as its melting point, solubility, and polymorphism.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can confirm its elemental composition. For 2-Fluoro-N,3-dimethylaniline (molecular formula C₈H₁₀FN), high-resolution mass spectrometry (HRMS) would be used to provide an exact mass measurement. This experimental mass can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

The table below shows the calculated mass properties for the compound.

| Property | Value |

| Molecular Formula | C₈H₁₀FN |

| Average Molecular Weight | 139.173 g/mol |

| Monoisotopic (Exact) Mass | 139.079727 u |

An experimental HRMS measurement matching the calculated exact mass to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition of 2-Fluoro-N,3-dimethylaniline.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 2-Fluoro-N,3-dimethylaniline, DFT calculations would elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In 2-Fluoro-N,3-dimethylaniline, the electron-donating dimethylamino group and the methyl group are expected to raise the energy of the HOMO, concentrating its density primarily on the aniline (B41778) ring and the nitrogen atom. Conversely, the electronegative fluorine atom would have a stabilizing effect on the LUMO. A good correlation has been found between the oxidation potential of substituted anilines and the computed energy of the HOMO. umn.edursc.org Studies on other substituted anilines have shown that the HOMO-LUMO gap is a key factor in their electronic properties. nih.gov For instance, DFT calculations on various substituted anilines have provided valuable data on their frontier orbital energies. thaiscience.info

Interactive Data Table: Calculated HOMO, LUMO, and Energy Gap for Analogous Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-aminoaniline | -4.6019 | -0.0000 | 4.6019 |

| p-nitroaniline | -3.8907 | -0.0000 | 3.8907 |

| p-isopropylaniline | -5.2968 | -0.0000 | 5.2968 |

Note: The data in this table is for analogous compounds and is intended to provide a comparative context for the expected electronic properties of 2-Fluoro-N,3-dimethylaniline. thaiscience.info

Charge density analysis provides a detailed picture of the electron distribution within a molecule, revealing insights into its polarity and reactive sites. The presence of both electron-donating (dimethylamino, methyl) and electron-withdrawing (fluoro) substituents in 2-Fluoro-N,3-dimethylaniline results in a complex and interesting charge distribution.

The nitrogen atom of the dimethylamino group is expected to have a significant negative charge, making it a potential site for electrophilic attack. The fluorine atom, being highly electronegative, will also carry a partial negative charge. The aromatic ring will exhibit regions of both increased and decreased electron density due to the competing effects of the substituents. Computational studies on halogenated compounds have utilized charge density analysis to understand intermolecular interactions. rsc.org Similarly, analysis of charge density differences can reveal how electron density shifts upon ionization. researchgate.net

Theoretical Evaluation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational spectra (infrared and Raman) for 2-Fluoro-N,3-dimethylaniline can be performed using DFT. These calculations provide the frequencies and intensities of the vibrational modes, which can aid in the assignment of experimental spectra.

Studies on related molecules like cis- and trans-3-fluoro-N-methylaniline have demonstrated that DFT calculations can accurately reproduce experimental vibrational spectra. nih.gov Similarly, theoretical calculations for 2-fluoro- and 3-fluoropyridine (B146971) have shown excellent agreement with observed infrared and Raman spectra. nih.gov For 2-Fluoro-N,3-dimethylaniline, characteristic vibrational modes would include the C-F stretching frequency, the N-CH3 stretching and bending modes, and various aromatic C-H and C-C vibrations.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

For a given reaction involving 2-Fluoro-N,3-dimethylaniline, computational methods can be used to calculate the energy profile along the reaction coordinate. This involves locating the structures and energies of the reactants, products, any intermediates, and the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Computational studies on the reactions of other substituted anilines, such as the reaction of 4-methyl aniline with hydroxyl radicals, have successfully used these methods to determine reaction pathways and key products. mdpi.com Such an analysis for reactions of 2-Fluoro-N,3-dimethylaniline would provide critical insights into its reactivity, regioselectivity, and the stability of any intermediates formed.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Theoretical calculations of KIEs can provide valuable information about the transition state structure and whether a particular bond is being broken in the rate-determining step of the reaction. libretexts.orgprinceton.edu

For reactions involving 2-Fluoro-N,3-dimethylaniline, such as electrophilic aromatic substitution or N-demethylation, theoretical KIE studies could be employed. For instance, if a C-H bond is broken in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would lead to a primary KIE. Studies on the fluorination of aromatic compounds have used KIEs to probe the reaction mechanism. researchgate.netresearchgate.net Theoretical modeling of the KIE for a reaction of 2-Fluoro-N,3-dimethylaniline would involve calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species.

Structure-Reactivity Relationships from Computational Data

Computational analysis of aniline derivatives reveals how substituents influence the molecule's geometry and electronic properties, which in turn dictate its reactivity. In the case of 2-Fluoro-N,3-dimethylaniline, the fluorine atom at the ortho position and the methyl groups on the nitrogen and the aromatic ring introduce distinct electronic and steric effects.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring and the basicity of the amino group. Conversely, the lone pair on the nitrogen atom participates in a mesomeric (or resonance) effect, donating electron density into the π-system of the ring. umanitoba.ca Computational studies on 2-fluoroaniline (B146934) have shown that these competing effects lead to a complex electronic landscape. umanitoba.ca The presence of a methyl group on the nitrogen (N-methylation) and another on the ring at position 3 further modifies these properties. The methyl groups are electron-donating, which can partially counteract the inductive withdrawal of the fluorine atom and increase the nucleophilicity of the aromatic ring.

Theoretical calculations on ortho-haloanilines suggest that intramolecular interactions can also alter the geometry of the amine group. For instance, in 2-fluoroaniline, the C-N bond may be twisted to facilitate a weak N-H···F intramolecular hydrogen bond. umanitoba.ca While the N-methyl group in 2-Fluoro-N,3-dimethylaniline would prevent one hydrogen from participating, the remaining N-H bond could still be influenced by the adjacent fluorine atom. These subtle structural changes, predicted by computational models, are critical for understanding the molecule's reactivity in chemical synthesis and its binding behavior in biological systems.

Supramolecular Interactions Modeling

Supramolecular chemistry focuses on the noncovalent interactions that govern the assembly of molecules into larger, organized structures. Computational modeling is an indispensable tool for visualizing and quantifying these weak forces, which include hydrogen bonding, π-π stacking, and halogen bonding. These interactions dictate the crystal packing of 2-Fluoro-N,3-dimethylaniline in the solid state and its behavior in solution.

Hydrogen bonds are among the most significant noncovalent interactions. In aniline derivatives, the N-H group is a potent hydrogen bond donor, while the nitrogen atom can act as an acceptor. This allows for the formation of N-H···N hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of primary and secondary anilines. nih.gov For 2-Fluoro-N,3-dimethylaniline, the single N-H bond can participate in forming such intermolecular networks.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Energy (kJ/mol) | Reference |

| Intermolecular Hydrogen Bond | N-H | N | 10 - 30 | nih.gov |

| Intermolecular Hydrogen Bond | C-H | F | 2 - 10 | nih.govnih.gov |

| Intramolecular Hydrogen Bond | N-H | F | ~3.1 | umanitoba.ca |

Aromatic rings can interact through π-π stacking, a noncovalent interaction crucial for the structure of DNA, proteins, and synthetic materials. libretexts.orgwikipedia.org These interactions arise from a combination of electrostatic and dispersion forces. Computational studies on aniline and other aromatic systems show that parallel-displaced or T-shaped (edge-to-face) stacking arrangements are often more energetically favorable than a direct face-to-face (sandwich) configuration. wikipedia.orgresearchgate.net This preference is due to the minimization of electrostatic repulsion between the electron-rich π-clouds. wikipedia.org

For 2-Fluoro-N,3-dimethylaniline, the substituted phenyl ring is expected to engage in similar π-π stacking interactions. The electronic distribution in the ring is asymmetric due to the different substituents, which would influence the precise geometry and strength of these interactions. Modeling can predict the most stable stacking conformations, which are key components of the molecule's crystal packing and its potential to interact with other aromatic systems, such as in host-guest chemistry. libretexts.org

| Stacking Configuration | Description | Energetic Favorability | Reference |

| Parallel-Displaced | Aromatic rings are parallel but offset from one another. | Generally Favorable | wikipedia.orgresearchgate.net |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | Generally Favorable | wikipedia.org |

| Sandwich (Face-to-Face) | Aromatic rings are stacked directly on top of each other. | Often Unfavorable | wikipedia.org |

Halogen bonding is a directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org The strength of the σ-hole and the resulting halogen bond generally increases from fluorine to iodine.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal space, defining the region where the electron density of a given molecule is greater than that of all its neighbors. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified as red spots, providing a clear picture of interactions like hydrogen and halogen bonds. nih.govmdpi.com

| Contact Type | Expected Contribution | Significance | Reference |

| H···H | High | Indicates the prevalence of van der Waals interactions. | nih.govnih.gov |

| C···H/H···C | Significant | Represents C-H···π and other weak C-H interactions. | nih.govnih.gov |

| F···H/H···F | Significant | Highlights the role of fluorine in hydrogen bonding. | nih.gov |

| C···C | Moderate | Can indicate the presence of π-π stacking. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The strategic placement of fluoro and methyl groups on the aniline (B41778) scaffold makes 2-Fluoro-N,3-dimethylaniline a valuable precursor for constructing more complex molecular architectures. Fluorinated aromatic compounds are crucial intermediates for producing active ingredients in pharmaceuticals and agrochemicals. google.com

Aniline and its derivatives have historically been the cornerstone of the synthetic dye industry. wikipedia.org Aromatic amines are key components in the production of azo dyes, which constitute 60–70% of all dyes used commercially. wikipedia.org The synthesis involves a two-step process: the conversion of the primary or secondary aromatic amine into a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or another aniline. unb.cajchemrev.com

2-Fluoro-N,3-dimethylaniline can serve as a valuable component in this process. The amino group can be diazotized and coupled with various substrates to generate a library of novel azo dyes. nih.govresearchgate.net The presence and position of the fluorine and methyl substituents on the aromatic ring are expected to modulate the electronic properties of the resulting dye molecule, thereby influencing its color, lightfastness, and thermal stability. researchgate.net

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. sapub.org The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. rsc.org The polymerization of fluorinated anilines, for example, has been shown to produce materials with distinct properties. researchgate.net

Consequently, 2-Fluoro-N,3-dimethylaniline is a promising monomer for the synthesis of novel substituted polyanilines. The resulting fluorinated polymer would be expected to exhibit modified solubility, thermal stability, and electrochemical properties. sapub.orgrsc.org The fluorine atom, being highly electronegative, can influence the polymer's electronic band structure and its resistance to oxidative degradation. researchgate.net Such materials are of interest for applications in sensors, corrosion-resistant coatings, and electronic devices. rsc.org

Fluorinated anilines are recognized as important intermediates for fine chemicals, particularly in the life sciences sector. google.com The closely related compound, 2-Fluoro-N-methylaniline, is a vital building block for active pharmaceutical ingredients (APIs) and advanced agrochemicals. nbinno.com The introduction of fluorine into organic molecules can significantly enhance their biological efficacy. nbinno.com Aromatic fluorides serve as key intermediates in the synthesis of a wide range of products, including anti-infective quinolones and anti-inflammatory drugs. alfa-chemistry.com Given this context, 2-Fluoro-N,3-dimethylaniline represents a specialized building block for creating bespoke molecules with high value in the pharmaceutical and crop protection industries.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-Fluoro-N,3-dimethylaniline | 502435-27-0 | C₈H₁₀FN | 139.17 | Potential precursor for dyes, polymers, fine chemicals, and heterocycles. |

| 2-Fluoro-N-methylaniline | 1978-38-7 | C₇H₈FN | 125.14 | Intermediate for pharmaceuticals and agrochemicals. nbinno.com |

| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | Intermediate in organic synthesis. |

| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | Precursor for triarylmethane dyes (e.g., crystal violet), resin curing agent. wikipedia.org |

Scaffold for Novel Compound Development

The unique substitution pattern of 2-Fluoro-N,3-dimethylaniline makes it an excellent starting point or "scaffold" for the development of new classes of compounds with tailored properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. tandfonline.com Fluorine's small size and high electronegativity can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better bioavailability. tandfonline.commdpi.com Approximately 20% of all pharmaceuticals contain fluorine. nih.gov Studies have shown that fluorination can alter the stability, solubility, and polarity of molecules, which are key pharmacological properties. nih.gov

Derivatives prepared from a 2-Fluoro-N,3-dimethylaniline scaffold would benefit from these effects. The presence of fluorine can block sites susceptible to metabolic oxidation, prolonging the compound's active lifetime in the body. mdpi.com Research on other fluorinated aniline structures has demonstrated potent antimicrobial activities, suggesting that the strategic placement of fluorine is directly related to biological function. mdpi.com Therefore, this compound is a highly promising starting point for drug discovery programs targeting new therapeutics.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. Anilines are fundamental precursors for the synthesis of many important heterocyclic systems, most notably indoles and quinolines. iipseries.orgpharmaguideline.com

Various classic and modern synthetic methods can utilize 2-Fluoro-N,3-dimethylaniline to produce novel heterocycles:

Quinolines: Classic methods like the Skraup, Combes, or Doebner-von Miller syntheses, as well as modern iron(III)-catalyzed cascade reactions, use anilines as the core nitrogen-containing component to build the quinoline (B57606) ring system. iipseries.orgrsc.orgpharmaguideline.com The specific substitution pattern of 2-Fluoro-N,3-dimethylaniline would lead to the formation of uniquely substituted quinolines, which are themselves valuable in medicinal chemistry. mdpi.com